(2-Methyl-5-m-tolylthiazol-4-yl)methanol
Description
(2-Methyl-5-m-tolylthiazol-4-yl)methanol is a thiazole derivative featuring a methanol group at position 4, a methyl group at position 2, and an m-tolyl (3-methylphenyl) substituent at position 5 of the thiazole ring. Thiazole derivatives are widely studied for their pharmaceutical relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
1313237-42-1 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
[2-methyl-5-(3-methylphenyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NOS/c1-8-4-3-5-10(6-8)12-11(7-14)13-9(2)15-12/h3-6,14H,7H2,1-2H3 |
InChI Key |
WMOVWEJYLIDVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: m-Tolyl vs. Phenyl: The m-tolyl group in the target compound introduces steric bulk and lipophilicity compared to the phenyl group in (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol. This may enhance membrane permeability in drug delivery . Chloro vs. However, chloro groups may reduce metabolic stability . Ethanol vs. Methanol: 4-Methyl-5-thiazoleethanol () has a longer alcohol chain, increasing hydrophilicity and altering pharmacokinetics compared to methanol derivatives .
Analytical and Stability Data
- Spectroscopy : NMR and HRMS data for analogs (e.g., ) suggest distinct signals for aromatic protons (m-tolyl: δ ~7.2–7.5 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm) .
- Stability : Chloro-substituted derivatives () require refrigerated storage, whereas phenyl- and methyl-substituted compounds () are stable at room temperature .
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